molecular formula C11H11NO2S B1268565 4-Benzothiazol-2-yl-butyric acid CAS No. 41387-91-1

4-Benzothiazol-2-yl-butyric acid

Cat. No. B1268565
CAS RN: 41387-91-1
M. Wt: 221.28 g/mol
InChI Key: DOTLYHUQAIHKEV-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • The synthesis of 4-(benzothiazol-2-yl)-2,6-dimethylpyrylium perchlorate, which is closely related to 4-Benzothiazol-2-yl-butyric acid, involves the reaction of 2,6-dimethyl-γ-pyrone and 2-lithiobenzothiazole (Dorofeenko et al., 1973).
  • Novel benzothiazole derivatives have been synthesized through microwave-assisted processes and characterized for their biological properties (Bhoi et al., 2016).
  • 4-Benzothiazol-2-ylamino-4-oxo-2-butenoic acid has been used in Passerini three-component reactions to produce unsaturated α-benzothiazole acyloxyamides (Sheikholeslami-Farahani & Shahvelayati, 2013).

Molecular Structure Analysis

  • The molecular structure of related benzothiazole compounds has been analyzed using various spectroscopic methods, including FT-IR, 1H NMR, 13C NMR, and ESI-MS (Bhoi et al., 2016).

Chemical Reactions and Properties

  • Benzothiazole compounds participate in reactions with ammonia, primary and secondary amines, hydrazine, phenylhydrazine, and hydroxylamine, leading to the formation of heterocyclic benzothiazoles (Dorofeenko et al., 1973).

Physical Properties Analysis

  • The physical properties of benzothiazole derivatives, including their crystal structure and phase transitions, have been studied, demonstrating their potential as materials in various applications (Ha et al., 2009).

Chemical Properties Analysis

  • Benzothiazole derivatives have been evaluated for their antimicrobial and antitumor activities, showcasing their potential in medicinal chemistry (Yurttaş et al., 2015).
  • The electrochemical behavior of benzothiazole ligands and their complexes has been studied, contributing to the understanding of their chemical properties (Beloglazkina et al., 2008).

Scientific Research Applications

1. Anti-Tubercular Compounds

  • Summary of Application: Benzothiazole derivatives have been synthesized and used as anti-tubercular compounds . These compounds have shown inhibitory effects against M. tuberculosis .
  • Methods of Application: Synthesis of benzothiazole derivatives was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .
  • Results or Outcomes: The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs. The better inhibition potency was found in new benzothiazole derivatives against M. tuberculosis .

2. Green Chemistry

  • Summary of Application: Benzothiazoles have played an important role in the field of biochemistry and medicinal chemistry due to their highly pharmaceutical and biological activity . They are used as vulcanization accelerators, antioxidants, plant growth regulators, anti-inflammatory agents, enzyme inhibitors, imaging reagents, fluorescence materials, and electroluminescent devices .
  • Methods of Application: The synthesis of benzothiazoles is related to green chemistry from condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides and the cyclization of thioamide or carbon dioxide (CO2) as raw materials .
  • Results or Outcomes: Benzothiazole plays an important role in the field of medicinal chemistry and renders an extensive range of biological activities including anti-cancer, anti-bacterial, anti-tuberculosis, anti-diabetic, anthelmintic, anti-tumor, anti-viral, anti-oxidant, anti-inflammatory, anti-glutamate and anti-parkinsonism, anticonvulsant, muscle relaxant activities, neuroprotective, inhibitors of several enzymes and so on .

3. Antibacterial Compounds

  • Summary of Application: Benzothiazole derivatives have been synthesized and used as antibacterial compounds . These compounds have shown inhibitory effects against various bacterial strains .
  • Methods of Application: The synthesis of benzothiazole derivatives was achieved through various synthetic pathways .
  • Results or Outcomes: The antibacterial activities of the newly synthesized molecules were investigated against Escherichia coli strains (E. coli 6 and E. coli 13), Proteus species, Staphylococcus aureus and Pseudomonas aeruginosa .

4. Antidiabetic Compounds

  • Summary of Application: Benzothiazole derivatives have been synthesized and used as antidiabetic compounds . These compounds have shown inhibitory effects against diabetes .
  • Methods of Application: The synthesis of benzothiazole derivatives was achieved through various synthetic pathways .
  • Results or Outcomes: The antidiabetic activities of the newly synthesized molecules were investigated .

5. Vulcanization Accelerators

  • Summary of Application: Benzothiazoles are widely used as vulcanization accelerators . They play a crucial role in the process of vulcanization, which is a chemical process for converting natural rubber or related polymers into more durable materials .
  • Methods of Application: The benzothiazole compound is mixed with raw rubber and then heated. The heat activates the benzothiazole, accelerating the vulcanization process .
  • Results or Outcomes: The result is a more durable rubber material that can be used in various industrial applications .

6. Fluorescence Materials

  • Summary of Application: Benzothiazoles are used in the creation of fluorescence materials . These materials have the ability to absorb light at certain wavelengths and then re-emit light at longer wavelengths .
  • Methods of Application: The benzothiazole compound is incorporated into the material during the synthesis process. The specific method of incorporation depends on the type of material being created .
  • Results or Outcomes: The resulting material has fluorescent properties, making it useful in a variety of applications, such as bioimaging, sensors, and optoelectronic devices .

Safety And Hazards

The safety data sheet for 4-Benzothiazol-2-yl-butyric acid indicates that it has some hazards associated with it. The hazard statements include H302, H315, H319, H335, which correspond to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation respectively .

Future Directions

Benzothiazoles have played an important role in the field of biochemistry and medicinal chemistry due to their highly pharmaceutical and biological activity . The development of synthetic processes is undoubtedly one of the most significant problems facing researchers . Future research on the fabrication of 2-arylbenzothiazoles through different synthetic pathways shall be helpful for researchers and scientists who are working in this field to make more potent biologically active benzothiazole-based drugs .

properties

IUPAC Name

4-(1,3-benzothiazol-2-yl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2S/c13-11(14)7-3-6-10-12-8-4-1-2-5-9(8)15-10/h1-2,4-5H,3,6-7H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOTLYHUQAIHKEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80356714
Record name 4-Benzothiazol-2-yl-butyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80356714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Benzothiazol-2-yl-butyric acid

CAS RN

41387-91-1
Record name 4-Benzothiazol-2-yl-butyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80356714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(1,3-benzothiazol-2-yl)butanoic acid
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